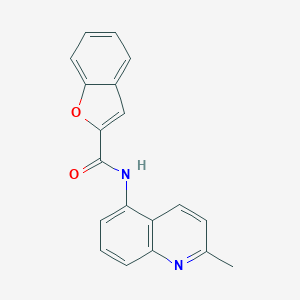![molecular formula C21H26BrN3O4S B243763 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases such as psoriasis and lupus.
Mecanismo De Acción
2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a key role in the signaling pathways of several cytokines involved in autoimmune diseases. By inhibiting TYK2, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide blocks the production of pro-inflammatory cytokines and reduces the activity of immune cells that contribute to disease pathology.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has also been shown to reduce the activity of immune cells such as T cells and B cells, which play a key role in the development of autoimmune diseases. In addition, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which makes it a convenient drug candidate for clinical use. One limitation of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide. One direction is the evaluation of its efficacy in clinical trials for autoimmune diseases such as psoriasis and lupus. Another direction is the investigation of its potential for the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to understand the long-term safety and tolerability of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide in humans. Finally, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic outcomes for autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide involves several steps, including the formation of the piperazine intermediate, the coupling of the piperazine intermediate with the bromophenoxypropanamide, and the final step of introducing the methylsulfonyl group. The synthesis of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been described in detail in a patent filed by Bristol-Myers Squibb.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been studied extensively in preclinical models of autoimmune diseases such as psoriasis and lupus. In these studies, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to significantly reduce disease activity and improve clinical symptoms. 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has also been tested in Phase 1 clinical trials, where it was found to be safe and well-tolerated in healthy volunteers.
Propiedades
Fórmula molecular |
C21H26BrN3O4S |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H26BrN3O4S/c1-21(2,29-19-10-4-16(22)5-11-19)20(26)23-17-6-8-18(9-7-17)24-12-14-25(15-13-24)30(3,27)28/h4-11H,12-15H2,1-3H3,(H,23,26) |
Clave InChI |
PBHLRCNKSJTIGI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br |
SMILES canónico |
CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
